N-[1-(1-adamantyl)-2-oxo-2-pyrrolidin-1-ylethyl]-4-nitrobenzamide
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Overview
Description
N-[1-(1-adamantyl)-2-oxo-2-pyrrolidin-1-ylethyl]-4-nitrobenzamide is a complex organic compound that features an adamantane moiety, a pyrrolidine ring, and a nitrobenzamide group. The adamantane structure is known for its stability and rigidity, making it a valuable scaffold in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-adamantyl)-2-oxo-2-pyrrolidin-1-ylethyl]-4-nitrobenzamide typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane moiety can be synthesized through the Lewis-acid catalyzed rearrangement of tricyclo[3.3.1.1^3,7]decane.
Pyrrolidine Ring Formation: The pyrrolidine ring is often formed via cyclization reactions involving amines and carbonyl compounds.
Coupling Reactions: The adamantane derivative is then coupled with the pyrrolidine ring through amide bond formation, typically using reagents like carbodiimides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The adamantane moiety can undergo oxidation reactions to form adamantanone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Adamantanone derivatives.
Reduction: Aminobenzamide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[1-(1-adamantyl)-2-oxo-2-pyrrolidin-1-ylethyl]-4-nitrobenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[1-(1-adamantyl)-2-oxo-2-pyrrolidin-1-ylethyl]-4-nitrobenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-Aminoadamantane: Known for its antiviral properties.
Adamantylacetamide: Used in the synthesis of various pharmaceuticals.
Adamantylcarboxylic Acid: Utilized in the development of advanced materials.
Uniqueness
N-[1-(1-adamantyl)-2-oxo-2-pyrrolidin-1-ylethyl]-4-nitrobenzamide is unique due to its combination of an adamantane moiety with a pyrrolidine ring and a nitrobenzamide group, providing a versatile scaffold for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
N-[1-(1-adamantyl)-2-oxo-2-pyrrolidin-1-ylethyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4/c27-21(18-3-5-19(6-4-18)26(29)30)24-20(22(28)25-7-1-2-8-25)23-12-15-9-16(13-23)11-17(10-15)14-23/h3-6,15-17,20H,1-2,7-14H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQRKUVSGBGEMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(C23CC4CC(C2)CC(C4)C3)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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